Cas no 87266-37-3 (2-imidazol-1-ylacetic acid;hydrochloride)

2-imidazol-1-ylacetic acid;hydrochloride structure
87266-37-3 structure
Nome do Produto:2-imidazol-1-ylacetic acid;hydrochloride
N.o CAS:87266-37-3
MF:C5H7ClN2O2
MW:162.574280023575
MDL:MFCD00050629
CID:61065
PubChem ID:13045369

2-imidazol-1-ylacetic acid;hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(1H-Imidazol-1-yl)acetic acid hydrochloride
    • Imidazol-1-ylacetic acid hydrochloride
    • 1H-Imidazole-1-acetic acid hydrochloride
    • 2-imidazol-1-ylacetic acid,hydrochloride
    • (1H-Imidazol-1-yl)-acetic acid
    • 1H-imidazol-1-ylacetic acid hydrochloride
    • 1H-Imidazole-1-aceticacid,monohydrochloride
    • Acetic acid,2-(1H-imidazol-1-yl) hydrochloride
    • 1H-Imidazole-1-acetic acid monohydrochloride
    • Acetic acid, 2-(1H-imidazol-1-yl) hydrochloride
    • 1H-Imidazole-1-acetic acid HCl
    • zlchem 363
    • PubChem8383
    • PubChem7609
    • 1H-Imidazole-1-acetic acid, monohydrochloride
    • ZLC0207
    • JKZJSYXGKHQHRA-UHFFFAOYSA-N
    • BCP1818
    • 2-imidazol-1-ylacetic acid;hydrochloride
    • 1H-Imidazole-1-acetic acid, monohydrochloride (9CI)
    • (1H-Imidazol-1-yl)acetic acid hydrochloride
    • 1-Imidazoleacetic acid hydrochloride
    • 1-Imidazolylacetic acid hydrochloride
    • DB-005096
    • MFCD00050629
    • G71800
    • BCP18186
    • 2-(1-imidazolyl)acetic acid hydrochloride
    • 87266-37-3
    • EN300-38979
    • DTXSID80516159
    • 1H-Imidazole-1-acetic acid mono hydrochloride
    • AC-6808
    • (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1)
    • AKOS015892557
    • SY041807
    • AC-2878
    • 1H-Imidazole-1-acetic acid mono, HCl
    • 2-(1H-imidazol-1-yl)aceticacidhydrochloride
    • 1h-imidazoleacetic acid hydrochloride
    • 2-(1-imidazolyl) acetic acid hydrochloride
    • SCHEMBL1904485
    • CS-0043865
    • 1H-Imidazoleacetic acid HCl
    • MDL: MFCD00050629
    • Inchi: 1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H
    • Chave InChI: JKZJSYXGKHQHRA-UHFFFAOYSA-N
    • SMILES: Cl.O=C(CN1C=CN=C1)O

Propriedades Computadas

  • Massa Exacta: 162.02000
  • Massa monoisotópica: 162.0196052g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 116
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 55.1

Propriedades Experimentais

  • Cor/Forma: White crystalline powder
  • Densidade: 1.3±0.1 g/cm3
  • Ponto de Fusão: Not available
  • Ponto de ebulição: 392.1±25.0 °C at 760 mmHg
  • Ponto de Flash: 190.9±23.2 °C
  • PSA: 55.12000
  • LogP: 0.76970
  • Pressão de vapor: 0.0±1.0 mmHg at 25°C

2-imidazol-1-ylacetic acid;hydrochloride Informações de segurança

2-imidazol-1-ylacetic acid;hydrochloride Dados aduaneiros

  • CÓDIGO SH:2933290090
  • Dados aduaneiros:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-imidazol-1-ylacetic acid;hydrochloride Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114505-25g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 97%
25g
¥575.00 2024-04-27
Ambeed
A158269-5g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 97%
5g
$24.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHL012-1-25G
2-imidazol-1-ylacetic acid;hydrochloride
87266-37-3 95%
25g
¥ 277.00 2023-04-13
Enamine
EN300-38979-0.5g
2-(1H-imidazol-1-yl)acetic acid hydrochloride
87266-37-3
0.5g
$21.0 2023-02-10
abcr
AB492151-25 g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride; .
87266-37-3
25g
€196.60 2023-04-20
TRC
I385638-1g
2-(1H-Imidazol-1-yl)acetic Acid Hydrochloride
87266-37-3
1g
$ 51.00 2023-09-07
abcr
AB492151-5 g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride; .
87266-37-3
5g
€98.30 2023-04-20
Chemenu
CM187178-25g
1H-Imidazole-1-acetic acid monohydrochloride
87266-37-3 95%+
25g
$*** 2023-05-29
Fluorochem
225063-10g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 95%
10g
£32.00 2022-02-28
Enamine
EN300-38979-0.05g
2-(1H-imidazol-1-yl)acetic acid hydrochloride
87266-37-3
0.05g
$19.0 2023-02-10

2-imidazol-1-ylacetic acid;hydrochloride Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide Solvents: Dichloromethane ;  15 min, rt
1.2 Catalysts: Tetrabutylammonium iodide ;  8 h, 25 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
Referência
Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation
Pramanik, Shreya; et al, Bioconjugate Chemistry, 2019, 30(3), 841-852

Método de produção 2

Condições de reacção
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1 h, -15 - -10 °C; -10 °C → -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Isopropanol ;  0.5 h, -10 - 0 °C; 0 °C → rt; 0.5 h, rt; 0.5 h, rt; 1 h, rt
Referência
Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid
Singh, Santosh Kumar; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt → reflux; 6 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 2 h, reflux
Referência
Zoledronic acid synthesis and waste treatment
Hu, Hankun; et al, Zhongguo Yaoshi (Wuhan, 2010, 13(7), 961-963

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, reflux
Referência
Synthesis of zoledronate
Xiao, Tao; et al, Hecheng Huaxue, 2002, 10(5), 428-429

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 50 °C
Referência
Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions
Yang, Guoqiang; et al, Green Chemistry, 2017, 19(3), 675-681

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate ;  rt; rt → reflux; 10 h, reflux
1.2 Reagents: Water
2.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1 h, -15 - -10 °C; -10 °C → -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Isopropanol ;  0.5 h, -10 - 0 °C; 0 °C → rt; 0.5 h, rt; 0.5 h, rt; 1 h, rt
Referência
Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid
Singh, Santosh Kumar; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 50 °C
Referência
Phenol oxidation catalyzed by a simple water-soluble copper catalyst with an imidazole salt tag
Yang, Guoqiang; et al, Catalysis Communications, 2012, 26, 132-135

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
Referência
Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation
Pramanik, Shreya; et al, Bioconjugate Chemistry, 2019, 30(3), 841-852

Método de produção 9

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  4 h, reflux
Referência
Potentiating the Anticancer Properties of Bisphosphonates by Nanocomplexation with the Cationic Amphipathic Peptide, RALA
Massey, Ashley S.; et al, Molecular Pharmaceutics, 2016, 13(4), 1217-1228

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ;  30 min, rt
1.2 30 min, rt; 7 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  25 °C; 15 h, 25 °C
Referência
Synergistic cooperation of bi-active hydrogen atoms in protic carboxyl imidazolium ionic liquids to push cycloaddition of CO2 under benign conditions
Wang, Tengfei; et al, Journal of Molecular Liquids, 2019, 296,

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: Acetone ;  7 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Referência
Development of imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors
Hack, Silke; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1483-1498

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Referência
Development of imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors
Hack, Silke; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1483-1498

Método de produção 13

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 h, reflux; 2 h
Referência
Improved synthesis of zoledronate sodium
Hao, Er-jun; et al, Huaxue Shiji, 2009, 31(5), 383-385

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
2.1 Reagents: Hydrochloric acid
Referência
An improved and convenient procedure for the synthesis of 1-substituted imidazoles
Kamijo, Tetsuhide; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(4), 1213-21

2-imidazol-1-ylacetic acid;hydrochloride Raw materials

2-imidazol-1-ylacetic acid;hydrochloride Preparation Products

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